3-(4-Chlorophenyl)-5,7-dihydroxychromen-4-one
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Overview
Description
3-(4-Chlorophenyl)-5,7-dihydroxychromen-4-one, also known as 4-chloro-3-(5,7-dihydroxychromen-4-one), is a naturally occurring plant-derived phenolic compound. It is a yellow-orange crystalline solid that has a molecular formula of C15H10ClO5 and a molar mass of 300.68 g/mol. It is found in a variety of plants, including the bark of the red oak tree (Quercus rubra) and the leaves of the European cherry tree (Prunus avium). 4-chloro-3-(5,7-dihydroxychromen-4-one) has been studied for its potential medicinal properties, and has been used in research for its biochemical and physiological effects.
Scientific Research Applications
Potential Nonlinear Optics
Compounds similar to “3-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one” have been studied for their potential applications in nonlinear optics due to their ability to generate second and third harmonic waves at different wavelengths .
Potential Metal Ion Detection
Another potential application could be as a metal ion fluorescent probe , particularly for the detection of silver ions (Ag+), as indicated by studies on related compounds .
Potential Crystallography
The compound’s structure may allow it to form unique crystal lattices, which could be useful in crystallography studies to understand molecular interactions and bonding .
Potential Organic Synthesis
Potential Drug Delivery Systems
Potential Biotechnology
Mechanism of Action
Target of Action
Many bioactive compounds work by interacting with proteins in the body, such as enzymes or receptors. These proteins are often involved in important biological processes, and the compound can either enhance or inhibit their function .
Mode of Action
The compound might bind to its target protein and change its shape, which can either enhance or inhibit its function. This interaction can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, how it is distributed to different tissues, how it is metabolized into different forms, and how it is eventually eliminated from the body .
Result of Action
The ultimate effect of the compound will depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular function to the alleviation of symptoms in a disease context .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. The compound might also be affected by the characteristics of the specific biological environment it is in .
properties
IUPAC Name |
3-(4-chlorophenyl)-5,7-dihydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO4/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,17-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJHCLWEJDJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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